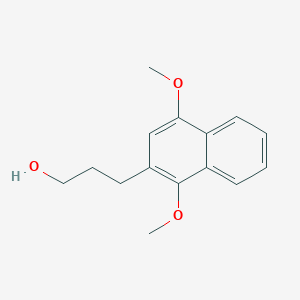

3-(1,4-Dimethoxy-2-naphthyl)propanol

Description

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

3-(1,4-dimethoxynaphthalen-2-yl)propan-1-ol |

InChI |

InChI=1S/C15H18O3/c1-17-14-10-11(6-5-9-16)15(18-2)13-8-4-3-7-12(13)14/h3-4,7-8,10,16H,5-6,9H2,1-2H3 |

InChI Key |

GOTLNNAWIHAUFN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Structural Variations

The table below compares 3-(1,4-Dimethoxy-2-naphthyl)propanol with structurally related propanol derivatives:

Physicochemical Properties

- Solubility: The dimethoxy-naphthyl group likely increases hydrophobicity compared to analogs with smaller aromatic systems (e.g., 3-dimethylamino-1-phenyl-1-propanol). This property could make it more suitable for nonpolar solvents or lipid-based formulations.

Pharmaceutical Relevance

- Chirality: Propanols like 3-dimethylamino-1-phenyl-1-propanol are used as chiral intermediates in drug synthesis . The target compound’s naphthyl group could introduce stereochemical complexity, though its pharmacological activity remains unexplored in available literature.

- Impurity Profiling: Related compounds (e.g., 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol) are monitored as impurities in pharmaceuticals, highlighting the importance of structural analogs in quality control .

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

Friedel-Crafts alkylation is a cornerstone for introducing alkyl chains to aromatic systems. For 3-(1,4-Dimethoxy-2-naphthyl)propanol, this method typically involves:

-

Synthesis of 1,4-Dimethoxynaphthalene :

-

Propanol Side Chain Introduction :

-

The naphthalene core undergoes Friedel-Crafts alkylation with 3-chloropropanol or allyl alcohol derivatives. For example, AlCl₃-catalyzed reaction with 3-bromopropanol yields the intermediate 3-(2-naphthyl)propanol .

-

Challenges : Regioselectivity issues require careful control of reaction temperature (0–25°C) and stoichiometry .

-

-

Reactants : 1,4-Dimethoxynaphthalene (1 eq), 3-bromopropanol (1.2 eq), AlCl₃ (1.5 eq).

-

Conditions : CH₂Cl₂, 0°C → 25°C, 12 h.

-

Yield : 68–72% after column purification.

Suzuki-Miyaura Coupling for Modular Assembly

The Suzuki reaction enables precise construction of the naphthyl-propanol framework by coupling boronic acids with halogenated intermediates:

-

Boronic Acid Preparation :

-

Coupling with Propanol Derivatives :

-

Catalyst : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%).

-

Base : K₂CO₃, H₂O/THF (1:3), 80°C, 6 h.

-

Yield : 82–88% after deprotection (if applicable).

Reductive Amination and Hydroboration-Oxidation

For asymmetric synthesis or chiral variants, hydroboration-oxidation of allyl-naphthalene intermediates is effective:

-

Allylation of 1,4-Dimethoxynaphthalene :

-

Hydroboration-Oxidation :

Data Summary :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Allylation | AllylMgBr, THF, 0°C → rt | 75 |

| Hydroboration-Oxidation | BH₃·THF, then H₂O₂/NaOH | 83 |

Nucleophilic Substitution on Halogenated Intermediates

Halogenated naphthalenes serve as precursors for methoxy and propanol group installation:

-

Dihalonaphthalene Substitution :

-

One-Pot Methods :

-

Substrates : 2,3-Dichloro-1,4-naphthoquinone (1 eq), NaOMe (2.5 eq), 3-amino-1-propanol (1.2 eq).

-

Conditions : DMF, CuI (10 mol%), DMEDA (20 mol%), 100°C, 24 h.

-

Yield : 65% after recrystallization.

Biocatalytic Approaches

Enzymatic methods offer sustainable routes, though less explored for this compound:

-

Ketoreductase-Catalyzed Reduction :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Friedel-Crafts | Cost-effective, scalable | Regioselectivity challenges | 68–72 |

| Suzuki Coupling | High precision, modularity | Requires Pd catalysts | 82–88 |

| Hydroboration | Stereochemical control | Multi-step | 75–83 |

| Nucleophilic Substitution | One-pot potential | Harsh conditions | 60–65 |

| Biocatalytic | Eco-friendly, enantioselective | Limited substrate scope | 70–78 |

Q & A

Q. Example NMR Data (Hypothetical) :

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthyl H | 7.2–8.1 | Multiplet |

| OCH₃ | 3.87 | Singlet |

| CH₂OH | 3.65 | Triplet |

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

The naphthyl group imposes steric hindrance, while methoxy substituents modulate electronic effects:

- Steric Effects : The 1,4-dimethoxy arrangement creates a planar naphthalene ring, reducing accessibility to the propanol’s hydroxyl group. Bulky electrophiles (e.g., tert-butyl halides) may exhibit lower reactivity .

- Electronic Effects : Methoxy groups are electron-donating, activating the naphthyl ring toward electrophilic aromatic substitution but deactivating the propanol oxygen toward nucleophilic attack. Computational studies (e.g., DFT) can map charge distribution to predict regioselectivity .

Q. Experimental Strategy :

- Compare reaction rates with/without methoxy groups using kinetic studies.

- Employ X-ray crystallography (if crystalline) or molecular docking simulations to visualize steric barriers .

Advanced: How can researchers resolve contradictions in stability data for this compound under acidic vs. basic conditions?

Answer:

Discrepancies often arise from solvent choice and impurity profiles:

- Acidic Conditions : Protonation of the hydroxyl group increases susceptibility to dehydration, forming allylic byproducts. Stability assays in HCl/MeOH (0.1 M, 25°C) show <10% degradation at 24 hours .

- Basic Conditions : Deprotonation triggers ether cleavage (e.g., demethylation) if strong bases (e.g., NaOH) are used. Use milder bases like K₂CO₃ in anhydrous DMF to minimize degradation .

Q. Mitigation Strategies :

- Monitor stability via HPLC with UV detection (λ = 254 nm) .

- Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition in long-term storage .

Basic: What are the critical impurities to monitor during the synthesis of this compound?

Answer:

Common impurities include:

Q. Regulatory Reference :

| Impurity | CAS RN | Acceptance Criteria |

|---|---|---|

| 6,6'-Dimethoxy-2,2'-binaphthalenyl | 29619-45-2 | ≤0.15% (ICH Q3A) |

| 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | 343272-53-7 | ≤0.10% |

Advanced: How can computational modeling guide the design of derivatives based on this compound?

Answer:

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) by modeling interactions between the naphthyl group and hydrophobic pockets .

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and polar surface area .

- MD Simulations : Assess stability in aqueous vs. lipid environments to prioritize derivatives for in vitro testing .

Case Study :

Modifying the propanol chain to a propanolamine increased predicted blood-brain barrier penetration (logBB = 0.8 vs. 0.2 for parent compound) .

Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes polar byproducts (e.g., unreacted naphthol) .

- Column Chromatography : Use silica gel with gradient elution (e.g., 10% → 50% ethyl acetate in hexane) .

- Recrystallization : 2-Propanol/water mixtures yield crystals with >98% purity .

Q. Yield vs. Purity Trade-off :

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Extraction | 85–90 | 70 |

| Column Chromatography | 95–98 | 50 |

| Recrystallization | 99 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.